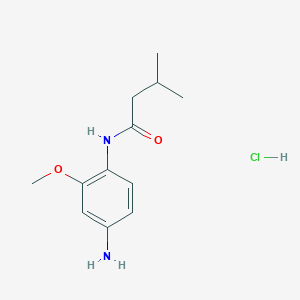![molecular formula C6H11ClN2S2 B3095918 ({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine hydrochloride CAS No. 1269199-56-5](/img/structure/B3095918.png)
({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine hydrochloride
Vue d'ensemble
Description
The compound ({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine hydrochloride is a derivative of 2-Methylthioethylamine . 2-Methylthioethylamine is an organosulfur compound with the formula CH3SCH2CH2NH2. It is a colorless liquid and can be viewed as the product of S-methylation of cysteamine or decarboxylation of S-methylcysteine .
Applications De Recherche Scientifique
Synthetic Chemistry Applications
In synthetic chemistry, thiazole derivatives, similar to "({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine hydrochloride," are often used as building blocks for the synthesis of more complex molecules. For example, the reaction of chloral with substituted anilines, leading to the formation of a series of substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, demonstrates the versatility of thiazole compounds in synthesizing novel heterocyclic compounds with potential industrial and pharmaceutical applications (Issac & Tierney, 1996).
Material Science Applications
In material science, thiazole derivatives are explored for their potential in creating new materials with unique properties. For instance, the development of xylan derivatives through chemical modification, including thiazole-containing compounds, opens up possibilities for new biopolymer ethers and esters. These materials could have specific properties tailored for applications in drug delivery systems, biodegradable plastics, and other environmentally friendly materials (Petzold-Welcke et al., 2014).
Biological Studies Applications
Thiazole derivatives are extensively studied for their biological activities. Compounds similar to "this compound" have shown promise in various pharmacological areas, including antimicrobial, anti-inflammatory, and anticancer activities. Research on thiazolidine derivatives, for example, highlights the importance of the thiazolidine ring in developing new compounds with significant pharmacological activities, suggesting the potential of thiazole derivatives in future drug development (Pandey et al., 2011).
Mécanisme D'action
Target of Action
It is used as an intermediate in the synthesis of a new type of 2-amino benzamide inhibitor for heat shock protein 90 . Heat shock protein 90 (Hsp90) is a molecular chaperone involved in the stability and function of several client proteins that have been implicated in oncogenic signaling pathways .
Mode of Action
Given its use in the synthesis of hsp90 inhibitors, it can be inferred that it may interact with hsp90 or its client proteins, leading to the destabilization of these proteins and potentially inhibiting oncogenic signaling pathways .
Biochemical Pathways
The compound is involved in the biochemical pathways related to Hsp90. Hsp90 is a key player in several cellular processes, including protein folding, protein degradation, and signal transduction. By inhibiting Hsp90, this compound could potentially affect these pathways and their downstream effects .
Pharmacokinetics
It is mentioned that the compound has oral activity, suggesting that it can be absorbed through the gastrointestinal tract .
Result of Action
The compound is used as an intermediate in the synthesis of potent, selective, and orally active antitumor drugs . Therefore, the molecular and cellular effects of its action would likely be related to the inhibition of tumor growth and proliferation.
Analyse Biochimique
Biochemical Properties
({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine hydrochloride: plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, such as heat shock protein 90 (Hsp90), which is crucial for the proper folding and function of many proteins . By inhibiting Hsp90, This compound can disrupt the stability and activity of client proteins, leading to potential therapeutic effects in cancer treatment.
Cellular Effects
The effects of This compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . Additionally, This compound can alter the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation.
Molecular Mechanism
At the molecular level, This compound exerts its effects through several mechanisms. It binds to the ATP-binding pocket of Hsp90, thereby inhibiting its chaperone activity . This inhibition leads to the degradation of client proteins that are essential for cancer cell survival and proliferation. Furthermore, This compound can modulate the activity of other enzymes and signaling molecules, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time. The compound is relatively stable under standard storage conditions but may degrade under extreme conditions such as high temperature or prolonged exposure to light . Long-term studies have shown that This compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and effectively inhibit tumor growth . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxic effects.
Metabolic Pathways
This compound: is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . The compound can also affect metabolic flux and alter the levels of various metabolites, contributing to its overall biochemical effects.
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects. Understanding the transport mechanisms is essential for optimizing its therapeutic potential and minimizing adverse effects.
Subcellular Localization
This compound: is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific organelles. This subcellular localization is crucial for its role in modulating cellular processes and exerting its biochemical effects.
Propriétés
IUPAC Name |
[2-(methylsulfanylmethyl)-1,3-thiazol-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S2.ClH/c1-9-4-6-8-5(2-7)3-10-6;/h3H,2,4,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNUOELBHYLYQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=NC(=CS1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269199-56-5 | |
| Record name | ({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride](/img/structure/B3095835.png)
![2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride](/img/structure/B3095840.png)






![[2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl]amine hydrochloride](/img/structure/B3095870.png)

![[2-(Dimethylamino)-4-pyridinyl]methanol hydrochloride](/img/structure/B3095893.png)
![{3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-YL}methanol hydrochloride](/img/structure/B3095902.png)


